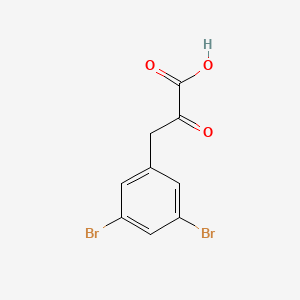
4-((3-Chloro-4-(heptyloxy)phenyl)diazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-(heptyloxy)aniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction typically produces aromatic amines.
Substitution: Substitution reactions result in various substituted derivatives, depending on the electrophile used.
科学研究应用
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s heptyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Haloalkanes: Compounds with one or more halogen atoms, used in various industrial applications.
Uniqueness
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is unique due to its specific substitution pattern and the presence of both chloro and heptyloxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in scientific research.
属性
分子式 |
C19H24ClN3O |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-heptoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24ClN3O/c1-2-3-4-5-6-13-24-19-12-11-17(14-18(19)20)23-22-16-9-7-15(21)8-10-16/h7-12,14H,2-6,13,21H2,1H3 |
InChI 键 |
VNBMNJCVAXWSMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


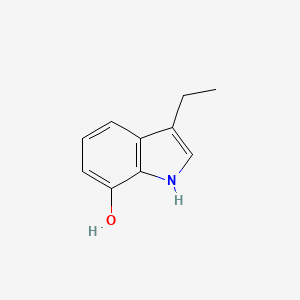

![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
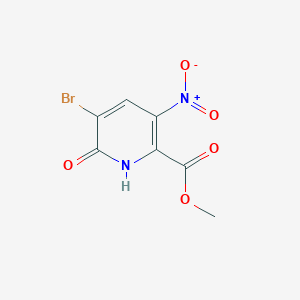

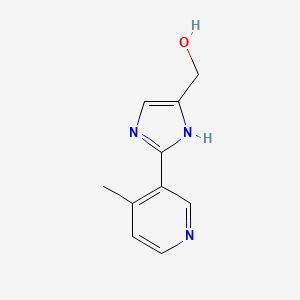
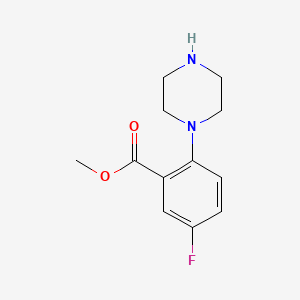
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)


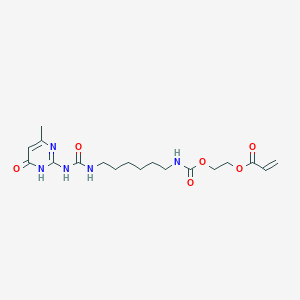
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
